5-bromo-6-methyl-2(1H)-quinolinone
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Overview
Description
5-bromo-6-methyl-2(1H)-quinolinone is a heterocyclic organic compound with the molecular formula C10H8BrNO It is a derivative of quinolinone, characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the quinolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methyl-2(1H)-quinolinone typically involves the bromination of 6-methyl-2(1H)-quinolinone. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method enhances the efficiency and scalability of the production process. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-methyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction Reactions: Reduction of the quinolinone ring can lead to the formation of dihydroquinolinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-bromo-6-methyl-2(1H)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules for various research purposes.
Mechanism of Action
The mechanism of action of 5-bromo-6-methyl-2(1H)-quinolinone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The bromine and methyl groups on the quinolinone ring can influence the compound’s binding affinity and selectivity towards its molecular targets. The exact pathways involved can vary based on the biological system and the specific derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
6-methyl-2(1H)-quinolinone: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-bromo-2(1H)-quinolinone: Lacks the methyl group, which can affect its chemical properties and reactivity.
5-bromo-6-methyl-2-pyridinone: A structurally similar compound with a pyridine ring instead of a quinoline ring.
Uniqueness
5-bromo-6-methyl-2(1H)-quinolinone is unique due to the presence of both bromine and methyl substituents on the quinolinone ring. This combination of substituents can enhance its reactivity and provide specific chemical properties that are valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-bromo-6-methyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-4-8-7(10(6)11)3-5-9(13)12-8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBROUSPITUKLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016316-14-5 |
Source
|
Record name | 5-bromo-6-methylquinolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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